molecular formula C15H17FN6O B12469208 3-(4-(4-fluorophenylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)propan-1-ol

3-(4-(4-fluorophenylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)propan-1-ol

Cat. No.: B12469208
M. Wt: 316.33 g/mol
InChI Key: CGQIQSZYEMAVHJ-UHFFFAOYSA-N
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Description

3-({4-[(4-FLUOROPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)PROPAN-1-OL is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazolo[3,4-d]pyrimidine core, and a propanol moiety. Its structural complexity and potential biological activities make it a valuable subject of study.

Preparation Methods

The synthesis of 3-({4-[(4-FLUOROPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)PROPAN-1-OL involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursorsThe final step involves the attachment of the propanol moiety, which can be achieved through reductive amination or other suitable methods .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-({4-[(4-FLUOROPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)PROPAN-1-OL has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases involving kinase inhibition.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as kinases. It binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various downstream effects, including altered cell signaling pathways and reduced cellular proliferation .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C15H17FN6O

Molecular Weight

316.33 g/mol

IUPAC Name

3-[[4-(4-fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol

InChI

InChI=1S/C15H17FN6O/c1-22-14-12(9-18-22)13(19-11-5-3-10(16)4-6-11)20-15(21-14)17-7-2-8-23/h3-6,9,23H,2,7-8H2,1H3,(H2,17,19,20,21)

InChI Key

CGQIQSZYEMAVHJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCCCO

Origin of Product

United States

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